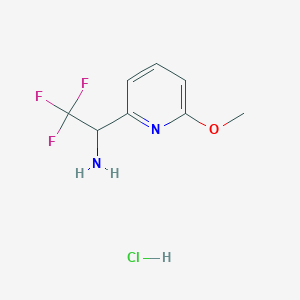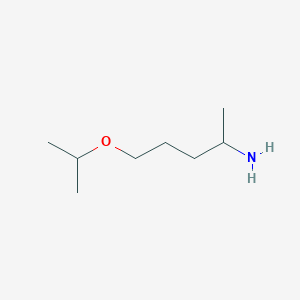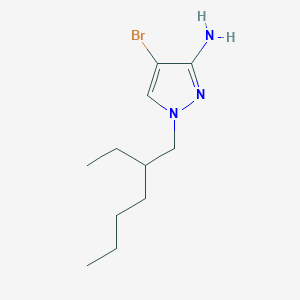
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F3N2O·HCl. This compound is characterized by the presence of a trifluoromethyl group, a methoxypyridine ring, and an amine hydrochloride group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 6-methoxypyridine.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.
Intermediate Formation: The intermediate compound, 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol, is formed through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxypyridine ring can interact with various enzymes and receptors, modulating their activity. The amine hydrochloride group facilitates the formation of hydrogen bonds, stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride
- 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanol
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the methoxypyridine ring provides specific binding interactions. These features make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H10ClF3N2O |
|---|---|
Poids moléculaire |
242.62 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H |
Clé InChI |
HQSPUHPKDFVBOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)


![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)


